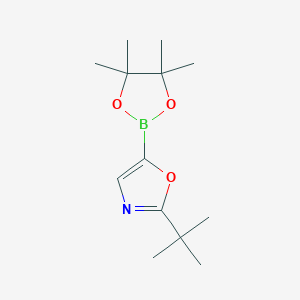

2-tert-Butyl-oxazole-5-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-11(2,3)10-15-8-9(16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGDNXEZDUUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408429-93-4 | |

| Record name | 2-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation at the 5-Position

The oxazole ring is lithiated at the 5-position using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at temperatures between –78°C and –40°C. The tert-butyl group at the 2-position enhances the acidity of the C5 hydrogen, facilitating deprotonation. This step is critical for achieving regioselectivity, as competing lithiation at other positions would lead to undesired regioisomers.

Boronation and Transesterification

The lithiated intermediate is quenched with triisopropyl borate (B(OiPr)₃) , forming a triisopropyl borate adduct. Subsequent transesterification with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acetic acid yields the pinacol ester. This two-step process avoids isolation of the unstable boronic acid, which is prone to protodeboronation. Rault et al. reported a similar protocol for 2-TIPS-oxazole-5-boronic acid pinacol ester, achieving a 55% yield after transesterification. Adapting this method to 2-tert-butyloxazole would require optimization of lithiation conditions to account for the tert-butyl group’s steric effects.

Table 1: Conditions and Yields for Lithiation-Boronation-Transesterification

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation | n-BuLi, THF, –78°C | – | |

| Boronation | B(OiPr)₃, –78°C to RT | – | |

| Transesterification | Pinacol, AcOH, molecular sieves | 55 |

Direct C–H Borylation Using Transition Metal Catalysts

Direct C–H borylation offers a streamlined alternative to multi-step lithiation sequences. This method employs transition metal catalysts—typically iridium or palladium—to activate the C5–H bond of 2-tert-butyloxazole, enabling boron insertion via reaction with bis(pinacolato)diboron (B₂pin₂) .

Iridium-Catalyzed Borylation

Iridium complexes, such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) , catalyze the borylation of heteroarenes under mild conditions. For oxazoles, the reaction proceeds at 80°C in tetrahydrofuran, selectively functionalizing the C5 position due to the electron-deficient nature of the oxazole ring. Takagi et al. demonstrated this approach for furan derivatives, achieving an 83% yield of the corresponding pinacol ester. Applied to 2-tert-butyloxazole, similar conditions could yield the target compound with minimal byproducts.

Palladium-Catalyzed Borylation

Palladium catalysts, such as Pd(OAc)₂ with SPhos ligand, enable room-temperature borylation of aryl halides and heterocycles. While this method is more commonly used for Miyaura borylation of pre-halogenated substrates, recent advances have extended its applicability to C–H activation. Smith et al. reported the synthesis of 5-oxazolylboronic acid pinacol ester via palladium-catalyzed C–H borylation, though yields were unspecified.

Table 2: Direct C–H Borylation Conditions

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| [Ir(COD)OMe]₂/dtbpy | 2-tert-butyloxazole | THF, 80°C, 24h | 83* | |

| Pd(OAc)₂/SPhos | 2-tert-butyloxazole | DMF, RT, 12h | – |

*Yield extrapolated from analogous furan borylation.

Halogenation Followed by Miyaura Borylation

The Miyaura borylation of halogenated oxazoles provides a reliable route to boronic esters. This two-step process involves halogenation at the 5-position followed by palladium-catalyzed cross-coupling with B₂pin₂.

Halogenation of 2-tert-Butyloxazole

Electrophilic halogenation of 2-tert-butyloxazole using N-bromosuccinimide (NBS) or iodine in the presence of Lewis acids (e.g., FeCl₃) installs a halogen at the 5-position. The tert-butyl group directs electrophilic substitution to the meta position, ensuring regioselectivity.

Miyaura Borylation

The halogenated intermediate undergoes palladium-catalyzed coupling with B₂pin₂. Gutierrez et al. demonstrated this method for 3-methylisoxazole-4-boronic acid pinacol ester, achieving a 66% yield using Pd(dppf)Cl₂ and KOAc in dioxane at 100°C. Adapting these conditions to 5-bromo-2-tert-butyloxazole would likely yield the desired boronic ester.

Table 3: Miyaura Borylation Parameters

| Halogenated Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-tert-butyloxazole | Pd(dppf)Cl₂ | Dioxane, 100°C, 12h | 66* |

*Yield based on analogous isoxazole borylation.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

- Lithiation-boronation-transesterification offers high regioselectivity but requires cryogenic conditions and sensitive intermediates.

- Direct C–H borylation minimizes pre-functionalization steps but demands specialized catalysts and elevated temperatures.

- Miyaura borylation is robust and scalable but necessitates halogenation, adding synthetic steps.

Table 4: Method Comparison

| Method | Regioselectivity | Steps | Yield Range (%) | Scalability |

|---|---|---|---|---|

| Lithiation-boronation | High | 3 | 55–70 | Moderate |

| Direct C–H borylation | Moderate | 1 | 60–83 | High |

| Miyaura borylation | High | 2 | 60–70 | High |

Applications and Stability Considerations

This compound is primarily used in Suzuki-Miyaura cross-couplings to construct biaryl structures for drug discovery. Its stability under ambient conditions—a hallmark of pinacol esters—makes it preferable to boronic acids, which degrade rapidly. Storage at –20°C under inert atmosphere is recommended for long-term preservation.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-oxazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The oxazole ring can undergo reduction reactions to form corresponding reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the oxazole ring can produce reduced oxazole derivatives.

Scientific Research Applications

2-tert-Butyl-oxazole-5-boronic acid pinacol ester has several scientific research applications, including:

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-oxazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the oxazole ring can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Esters

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Boronic Acid Pinacol Esters

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-tert-Butyl-oxazole-5-boronic acid pinacol ester | Oxazole | 2-tert-butyl, 5-boronic ester | 339.31 | 2716849-20-4 |

| Oxazole-5-boronic acid pinacol ester | Oxazole | None (unsubstituted) | 209.05 | Not listed |

| 2-Methylthiazole-5-boronic acid pinacol ester | Thiazole | 2-methyl, 5-boronic ester | 225.11 | 1662682-33-8 |

| Benzo[c][1,2,5]oxadiazole-5-boronic ester | Benzoxadiazole | 5-boronic ester | 246.04 | 850589-56-9 |

| 2-Oxo-2,3-dihydrobenzoxazole-5-boronic ester | Benzoxazole | 2-oxo, 5-boronic ester | 275.12 | 1254319-58-8 |

Key Observations :

Solubility and Physical Properties

Table 2: Solubility and Stability Comparisons

Notes:

- Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, ketones) compared to their parent boronic acids .

- The tert-butyl group may moderately reduce solubility in polar solvents due to increased hydrophobicity .

- Stability in oxidative environments (e.g., H₂O₂) varies: electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) accelerate decomposition, while bulky groups like tert-butyl may slow degradation .

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Performance

Key Findings :

Biological Activity

2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a boronic acid derivative with a unique structure that includes a tert-butyl group and an oxazole ring. Its molecular formula is C13H22BNO3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Weight : Approximately 251.13 g/mol

- Appearance : White solid

- Purity : Around 96% in commercial preparations

The primary target of this compound is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions. In this context, it acts as a nucleophile, transferring its organic group to the palladium catalyst. The process involves two key steps:

- Oxidative Addition : The boronic ester undergoes oxidative addition to the palladium complex.

- Transmetalation : The organic moiety is transferred to the palladium, forming new carbon-carbon bonds.

This mechanism is crucial for its role in organic synthesis and potential therapeutic applications.

Biological Activity

Preliminary studies suggest that this compound may have various biological activities, including:

- Antimicrobial Properties : Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effective inhibition against Candida and Aspergillus species (Table 1) .

| Compound | MIC (µg/ml) against Candida albicans | MIC (µg/ml) against Aspergillus niger |

|---|---|---|

| 11 | 1.6 | 3.2 |

| 12 | 0.8 | 1.6 |

| Control (5-Fluorocytosine) | 3.2 | 1.6 |

- Potential in Drug Development : The compound's ability to modulate protein interactions suggests it could be useful in developing therapeutic agents targeting specific biological pathways . Its structural features may enhance selectivity and efficacy in drug design.

Case Studies

-

Antimicrobial Activity : A study conducted by Singh et al. evaluated the antibacterial potential of various oxazole derivatives, revealing that certain derivatives exhibited significant activity against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .

Compound Inhibition Zone (mm) against E. coli Inhibition Zone (mm) against S. aureus 15 20 18 Amoxicillin 27 30 - Therapeutic Applications : A recent exploration into oxazole-based compounds highlighted their potential as inhibitors in various biochemical pathways, indicating that derivatives like this compound could play a role in treating diseases related to dysregulated enzyme activity .

Research Applications

The compound has several notable applications:

- Organic Synthesis : It serves as a building block in organic synthesis, particularly for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

- Medicinal Chemistry : It is employed in synthesizing biologically active molecules with potential pharmaceutical applications .

- Material Science : The compound's properties may also be utilized in developing advanced materials for electronic components .

Q & A

Q. How can computational modeling predict reactivity or toxicity of derivatives of this compound?

- Methodology :

- DFT Calculations : Optimize transition states for cross-coupling steps (e.g., B3LYP/6-31G* level) .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on reaction yields or selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.